(3-Chlorobenzyl)phosphonic acid
Overview
Description
(3-Chlorobenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl group substituted with a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzyl)phosphonic acid typically involves the reaction of (3-chlorobenzyl) chloride with a phosphite ester, followed by hydrolysis. One common method is the Michaelis-Arbuzov reaction, where (3-chlorobenzyl) chloride reacts with triethyl phosphite to form the corresponding phosphonate ester, which is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions: (3-Chlorobenzyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonic acid group can participate in redox reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-phosphorus bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylphosphonic acids, while coupling reactions can produce complex organophosphorus compounds.
Scientific Research Applications
(3-Chlorobenzyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It can be used to study enzyme inhibition and as a potential drug candidate due to its ability to mimic phosphate groups.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting bone diseases due to its affinity for calcium.
Industry: It is used in the development of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of (3-Chlorobenzyl)phosphonic acid involves its ability to mimic phosphate groups, allowing it to interact with enzymes and other biological molecules. It can inhibit enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This property makes it a valuable tool in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
Benzylphosphonic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(4-Chlorobenzyl)phosphonic acid: The chlorine atom is at the fourth position, which can affect its reactivity and binding properties.
Phenylphosphonic acid: Lacks the benzyl group, resulting in different chemical and biological properties.
Uniqueness: (3-Chlorobenzyl)phosphonic acid is unique due to the presence of the chlorine atom at the third position, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
(3-chlorophenyl)methylphosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQECGIUASEFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265584 | |
Record name | Phosphonic acid, [(3-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-11-5 | |
Record name | Phosphonic acid, [(3-chlorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80395-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, [(3-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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